LogP Differential: ~2.5-Unit Lipophilicity Gain Over Parent 6-Azauracil Drives Membrane Partitioning
The hexylthio substituent elevates the predicted ACD/LogP to 1.63, compared with the experimentally measured LogP of –0.84 for unsubstituted 6-azauracil (CAS 461-89-2), yielding a ΔLogP of +2.47 . The XLogP3 value independently estimated by LookChem is 2.4, consistent with the ACD prediction within 0.8 log units . For the methylthio homolog (CAS 31697-20-8), the predicted LogP falls near –0.2 to +0.3 (class-level estimate based on fragment contributions), placing the hexylthio derivative >1.3 log units more lipophilic than even the nearest commercially available homolog .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.63; XLogP3 = 2.4; estimated Log Kow (KOWWIN) = 2.24 |
| Comparator Or Baseline | 6-Azauracil (unsubstituted): measured LogP = –0.84; 5-(Methylthio)-6-azauracil: predicted LogP ≈ –0.2 to +0.3 (class-level estimate) |
| Quantified Difference | ΔLogP = +2.47 versus 6-azauracil; ΔLogP ≈ +1.3 to +1.9 versus methylthio analog |
| Conditions | Predicted via ACD/Labs Percepta Platform (v14.00), EPISuite KOWWIN v1.67, and XLogP3 algorithm; n-octanol/water at 25°C |
Why This Matters
A LogP shift exceeding 2 units is considered a decisive difference in medicinal chemistry lead optimization, sufficient to alter membrane permeability, blood-brain barrier penetration, and oral absorption by an order of magnitude; procurement of the wrong analog would invalidate any structure-activity relationship built on lipophilicity-dependent endpoints.
